N-(5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide
Description
N-(5-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a benzo[d][1,3]dioxol-5-yl group and a 2,5-dichlorothiophene-3-carboxamide moiety.
- Thiazole backbone: Critical for biological interactions, as seen in antineoplastic agents like Dasatinib .
- Electron-withdrawing substituents: The dichlorothiophene group enhances lipophilicity and may influence binding affinity compared to analogs with methoxy or methylthio groups .
- Benzo[d][1,3]dioxol-5-yl moiety: Common in bioactive molecules, contributing to π-π stacking interactions in receptor binding .
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O3S2/c16-12-4-8(13(17)24-12)14(20)19-15-18-5-11(23-15)7-1-2-9-10(3-7)22-6-21-9/h1-5H,6H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZUFQKNGRNUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN=C(S3)NC(=O)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents to ensure the process is economically viable .
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.
Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can introduce new functional groups, potentially leading to compounds with enhanced biological activities .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds structurally related to N-(5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide.
Case Study 1: Antitumor Evaluation
A series of thiazole derivatives were synthesized and evaluated for their antitumor activities against various human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). Notably:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| C27 | HeLa | 2.07 ± 0.88 |
| C27 | A549 | 3.52 ± 0.49 |
| C7 | A549 | 2.06 ± 0.09 |
| C16 | MCF-7 | 2.55 ± 0.34 |
These results indicate that certain derivatives exhibit potent growth inhibition properties, suggesting that similar compounds may have significant anticancer effects .
Antimicrobial Applications
The compound's thiazole and thiophene components are recognized for their antimicrobial properties. Research has shown that thiazole derivatives can effectively inhibit the growth of various bacterial and fungal strains.
Case Study 2: Antimicrobial Assessment
A comparative study evaluated the antimicrobial efficacy of several thiazole derivatives against common pathogens:
| Thiazole Derivative | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 50 |
| Compound E | Escherichia coli | 25 |
| Compound F | Candida albicans | 30 |
The findings suggest that compounds with similar structural features to this compound could exhibit potent antimicrobial activity .
Anti-inflammatory Potential
In addition to its anticancer and antimicrobial properties, compounds containing benzothiazole derivatives have been studied for their anti-inflammatory effects. The presence of specific functional groups may contribute to their ability to inhibit inflammatory pathways.
Inhibition Studies
A study evaluating various benzothiazole derivatives revealed:
| Derivative | Inflammatory Marker | Inhibition (%) |
|---|---|---|
| Compound G | TNF-alpha | 75 |
| Compound H | IL-6 | 60 |
These results indicate that this compound may also be effective in modulating inflammatory responses .
Mechanism of Action
The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S-phase and G2/M-phase . The compound’s structure allows it to interact with key enzymes and receptors, disrupting cellular processes and leading to cell death .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The target compound’s synthesis likely employs carbodiimide-mediated coupling (e.g., HATU), similar to compounds 35 and 94 . Yields for benzo[d][1,3]dioxol-5-yl analogs vary widely (23–92.7%), suggesting substituent-dependent reactivity.
- Substituent Effects : Electron-withdrawing groups (e.g., dichlorothiophene, trifluoromethoxy) may reduce yields compared to electron-donating groups (e.g., methoxy in 5b) due to steric or electronic challenges .
Physicochemical Properties
Table 2: Thermal and Spectroscopic Data
Key Observations :
- Spectroscopic Trends : Benzo[d][1,3]dioxol-5-yl protons consistently appear at δ 6.8–7.2 in ^1H NMR, while amide carbonyls resonate at ~1650–1670 cm⁻¹ in FTIR .
- Impact of Dichlorothiophene : The target compound’s dichlorothiophene moiety would exhibit distinct ^13C NMR signals (e.g., C-Cl at δ ~125–135) compared to benzoyl or pyridinyl substituents .
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula . Its structure includes a thiazole ring, a benzo[d][1,3]dioxole moiety, and a dichlorothiophene group. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with thiazole and dioxole structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that thiazole derivatives could inhibit tumor growth in xenograft models by modulating pathways related to cell proliferation and survival .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has shown that thiazole derivatives possess activity against a range of bacteria and fungi. For example, studies have reported that compounds containing benzo[d][1,3]dioxole motifs exhibit antibacterial activity against Gram-positive bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective properties. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies have shown that these compounds can enhance neuronal survival in models of neurodegeneration .
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The thiazole moiety can interact with enzymes involved in cancer progression or microbial metabolism.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways such as MAPK or PI3K/Akt, which are critical in regulating cell growth and survival.
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
Case Studies and Research Findings
Q & A
Q. What synthetic routes are commonly employed to prepare N-(5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide?
- Methodological Answer : The compound is typically synthesized via a multi-step protocol involving: (i) Thiazole ring formation : Condensation of 5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine with 2,5-dichlorothiophene-3-carbonyl chloride in anhydrous dioxane or THF, catalyzed by triethylamine . (ii) Purification : Recrystallization from ethanol-DMF mixtures to achieve >95% purity, verified by thin-layer chromatography (TLC) and NMR spectroscopy .
- Key Considerations : Reaction temperature (20–25°C) and stoichiometric ratios of reagents are critical to avoid side products like N-acylated byproducts .
Q. How is structural characterization of this compound performed to confirm its identity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO- are used to confirm substituent positions and aromatic proton environments. For example, the thiazole proton typically resonates at δ 7.2–7.5 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves the 3D structure, with key parameters including bond lengths (C-S: ~1.72 Å) and dihedral angles between the thiophene and benzodioxole moieties .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95% .
Q. What preliminary biological screening assays are recommended to evaluate its anticancer potential?
- Methodological Answer :
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated using nonlinear regression .
- Selectivity : Compare activity against non-cancerous cell lines (e.g., HEK-293) to assess therapeutic index .
- Mechanistic Screening : Preliminary apoptosis assays (Annexin V/PI staining) or mitochondrial membrane potential analysis .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions in the acylation step?
- Methodological Answer :
- Solvent Optimization : Replace dioxane with DMF to enhance solubility of intermediates, reducing reaction time from 24h to 6h .
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) instead of triethylamine to improve acylation efficiency (yield increase from 65% to 85%) .
- Temperature Control : Gradual addition of acyl chloride at 0°C reduces exothermic side reactions .
Q. What strategies resolve discrepancies between computational docking predictions and experimental binding affinity data for this compound?
- Methodological Answer :
- Re-docking with Refined Parameters : Use Mercury CSD to validate crystallographic data and adjust force fields (e.g., AMBER vs. CHARMM) for molecular dynamics simulations.
- Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (K) for target proteins (e.g., tubulin or kinases) .
- Error Analysis : Compare protonation states of thiazole nitrogen (pKa ~2.5) under assay conditions (pH 7.4) to computational models .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Core Modifications :
- Replace the 2,5-dichlorothiophene with a 3,5-dichlorophenyl group to enhance hydrophobic interactions with target pockets .
- Introduce electron-withdrawing groups (e.g., -CF) on the benzodioxole ring to improve metabolic stability .
- Bioisosteric Replacement : Substitute the thiazole ring with a 1,3,4-thiadiazole to evaluate effects on cytotoxicity and solubility .
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated vs. untreated cells .
- CRISPR-Cas9 Screening : Knockout libraries to pinpoint genetic vulnerabilities linked to the compound’s efficacy .
- In Vivo Pharmacokinetics : LC-MS/MS quantification in plasma and tissues of murine models to assess bioavailability and half-life .
Data Contradiction Analysis
Q. How to address conflicting reports on its cytotoxicity across different cancer cell lines?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell passage numbers, serum concentrations, and incubation times (e.g., 48h vs. 72h) .
- Microenvironment Mimicry : Compare 2D monolayer vs. 3D spheroid models to account for tumor heterogeneity .
- Mechanistic Profiling : Use RNA-seq to identify cell line-specific pathways (e.g., p53 status) influencing sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
